molecular formula C17H25N5O2 B2793356 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-76-5

2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2793356
CAS No.: 904372-76-5
M. Wt: 331.42
InChI Key: CEHCNTZTYOIRIA-UHFFFAOYSA-N
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Description

2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex chemical compound that belongs to the class of purine derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, which includes multiple methyl and butyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with butyl and methyl groups under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

Scientific Research Applications

2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4,7,8-trimethylpurine
  • 6-Propan-2-ylpurine
  • 4,7,8-Trimethylimidazole

Uniqueness

Compared to similar compounds, 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione exhibits unique reactivity and stability due to its specific substitution pattern. The presence of multiple alkyl groups enhances its lipophilicity and ability to interact with hydrophobic regions of biological molecules, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-7-8-9-20-15(23)13-14(19(6)17(20)24)18-16-21(10(2)3)11(4)12(5)22(13)16/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHCNTZTYOIRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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